molecular formula C16H18N4 B2990535 2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile CAS No. 1490242-02-8

2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile

Cat. No.: B2990535
CAS No.: 1490242-02-8
M. Wt: 266.348
InChI Key: YFCQTBNFTSEISF-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in scientific research. Quinoline derivatives are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Chemical Reactions Analysis

2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of Enhancer of Zeste Homologue 2 (EZH2), a member of the histone-lysine N-methyltransferase family. By inhibiting EZH2, the compound can decrease the global H3K27me3 level in cells, leading to transcriptional repression of affected target genes . This mechanism is particularly relevant in cancer research, where EZH2 over-activation is linked to tumor progression .

Comparison with Similar Compounds

2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial properties.

    Camptothecin: Used in cancer treatment.

    Mepacrine: An antiprotozoal agent.

What sets this compound apart is its unique structure, which allows it to interact with specific molecular targets like EZH2, making it a promising candidate for further research in various fields .

Properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-19-7-4-8-20(10-9-19)16-14(12-17)11-13-5-2-3-6-15(13)18-16/h2-3,5-6,11H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCQTBNFTSEISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC=CC=C3C=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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